molecular formula C9H9BrFNO2 B13534804 Ethyl 2-amino-6-bromo-3-fluorobenzoate

Ethyl 2-amino-6-bromo-3-fluorobenzoate

Cat. No.: B13534804
M. Wt: 262.08 g/mol
InChI Key: LXMRVRAORJYMDT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-bromo-3-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a fluorine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-bromo-3-fluorobenzoate typically involves the esterification of 2-amino-6-bromo-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-bromo-3-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-6-bromo-3-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-bromo-3-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 2-amino-6-bromo-3-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3

InChI Key

LXMRVRAORJYMDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)F)Br

Origin of Product

United States

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